3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate

説明

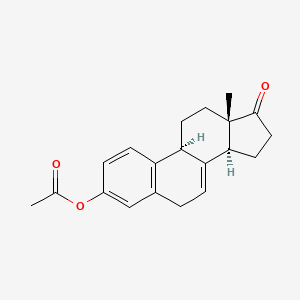

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate: is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by its unique structure, which includes a hydroxyl group at the third position and an acetate group at the seventeenth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate typically involves multiple steps, starting from estrone. The process includes the protection of the phenolic hydroxyl group and the keto group, followed by bromination, debromination, and hydrolysis. The optimized reaction conditions involve the use of phenyltrimethylammonium tribromide as the brominating reagent, which has been found to be the most effective .

Industrial Production Methods: In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product would undergo rigorous quality control measures, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity .

化学反応の分析

Hydrolysis of the 3-Acetate Group

The acetyl group at position 3 undergoes hydrolysis under acidic or basic conditions to regenerate the free hydroxyl group. This reaction is critical for modifying the steroidal scaffold to access other derivatives:

Reactivity at the 17-Ketone Position

The 17-ketone group participates in nucleophilic additions and reductions:

- Oxime Formation :

- Reduction :

Modifications of the Conjugated Tetraene System

The Δ-tetraene system exhibits reactivity typical of conjugated dienes:

- Electrophilic Addition :

- Diels-Alder Reactions :

Sulfation at the 3-Hydroxyl Group

After hydrolysis of the acetate, the 3-hydroxy group can be sulfated for enhanced solubility or biological activity:

- Conditions : Reaction with sulfur trioxide-triethylamine complex (SO-TEA) in DMF .

- Product : 3-Sulfooxyestra-1,3,5(10),7-tetraen-17-one (sodium salt) .

Esterification and Etherification

The regenerated 3-hydroxy group can be modified further:

- Esterification :

- Etherification :

Oxidation Reactions

The Δ double bond in the B-ring is susceptible to oxidation:

- Epoxidation :

- Dihydroxylation :

Photochemical and Thermal Rearrangements

The conjugated tetraene system undergoes isomerization under specific conditions:

科学的研究の応用

Pharmacological Applications

Hormonal Therapy

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is primarily used in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms such as hot flashes and osteoporosis by compensating for decreased estrogen levels. Research indicates that this compound can significantly improve quality of life in postmenopausal women by reducing the risk of osteoporosis and cardiovascular diseases associated with low estrogen levels .

Cancer Treatment

In oncology, this compound has been studied for its potential role in treating hormone-sensitive cancers, particularly breast cancer. It acts as an estrogen receptor modulator, influencing tumor growth and proliferation. Studies have demonstrated that it can inhibit the growth of estrogen-dependent tumors by blocking the action of endogenous estrogens .

Biochemical Research

Cell Signaling Studies

Researchers utilize this compound to investigate estrogen signaling pathways. Its ability to bind to estrogen receptors allows scientists to explore the molecular mechanisms underlying various physiological responses to estrogens. This research is crucial for understanding diseases linked to hormonal imbalances .

Metabolism Studies

The compound is also used in metabolic studies to evaluate how estrogens are processed in the body. Understanding its pharmacokinetics and metabolism can provide insights into its efficacy and safety profile when used therapeutically .

Material Science Applications

Polymer Development

In materials science, this compound has been investigated for its potential use in developing biocompatible polymers. These polymers can be utilized in drug delivery systems or as scaffolds for tissue engineering due to their favorable interaction with biological tissues .

Case Studies

作用機序

The mechanism of action of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor. This activation leads to the transcription of estrogen-responsive genes, which regulate various physiological processes, including cell growth and differentiation .

類似化合物との比較

- 3-Hydroxyestra-1,3,5(10),15-tetraen-17-one

- 3-Hydroxyestra-1,3,5(10),8-tetraen-17-one

- 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one

Comparison: Compared to these similar compounds, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is unique due to the presence of the acetate group at the seventeenth position. This modification enhances its stability and alters its interaction with estrogen receptors, potentially leading to different biological activities .

生物活性

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is a synthetic derivative of estrone and plays a significant role in biological research and pharmaceutical applications. This compound is primarily studied for its estrogenic properties and potential therapeutic uses in hormone replacement therapy, osteoporosis treatment, and breast cancer management.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 310.4 g/mol

CAS Number: 43085-97-8

Chemical Structure:

- The compound features a hydroxyl group at the third position and an acetate group at the seventeenth position, which contributes to its unique biological activity compared to other estrogens.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon binding to these receptors, the compound induces conformational changes that activate the receptors, leading to the transcription of estrogen-responsive genes involved in various physiological processes such as:

- Cell growth

- Differentiation

- Regulation of reproductive functions

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors with varying affinities, influencing cellular responses in target tissues. Studies have shown that it can stimulate the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer biology.

Therapeutic Applications

-

Hormone Replacement Therapy (HRT):

- Used to alleviate menopausal symptoms by compensating for decreased estrogen levels.

- Potential to improve bone density and reduce osteoporosis risk.

-

Breast Cancer Treatment:

- Investigated for its dual role as both an estrogen agonist and antagonist, depending on the tissue context.

- Ongoing studies focus on its efficacy in hormone-sensitive breast cancer treatments.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the effects of this compound on cell lines:

In Vivo Studies

Animal models have also been employed to evaluate the pharmacokinetics and biological effects:

- Osteoporosis Models: Demonstrated increased bone density in ovariectomized rats treated with the compound.

- Tumor Growth Studies: Evaluated its effect on tumor growth in xenograft models of breast cancer.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

| Compound | Estrogenic Activity | Therapeutic Use |

|---|---|---|

| Estrone | Moderate | HRT |

| Estradiol | High | HRT, Cancer |

| This compound | High | HRT, Cancer |

特性

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXQAPGFWYIOGN-KPFFTGBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195681 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43085-97-8 | |

| Record name | Equilin, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43085-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043085978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。